1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine involves reactions that typically yield related compounds through processes like alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis process of a closely related compound involved reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, highlighting the complexity and specificity of such chemical syntheses (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds, as characterized by techniques like X-ray diffraction, reveals intricate details such as weak intramolecular C—H⋯N interactions and stabilizing weak intermolecular N—H⋯O, C—H⋯O hydrogen bonds, and C—H⋯π interactions. This detailed understanding of molecular interactions helps in predicting the behavior and reactivity of the compound (Wang et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine are diverse, involving steps such as alkylation, reduction, and hydrolysis, which are crucial for synthesizing pharmaceutical intermediates. These processes are influenced by factors like reactant concentration and temperature, showcasing the compound's reactive versatility (Quan, 2006).
Physical Properties Analysis
The physical properties of compounds similar to 1-(2,4-dimethylphenyl)-4-(4-nitrobenzoyl)piperazine, such as solubility, crystal packing, and polymorphism, are determined through rigorous experimental setups. These properties are crucial for understanding the compound's stability, formulation potential, and suitability for various applications (Jotani et al., 2018).
Mechanism of Action
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-8-18(15(2)13-14)20-9-11-21(12-10-20)19(23)16-4-6-17(7-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMXEBWBKJEICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethylphenyl)piperazin-1-yl](4-nitrophenyl)methanone |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.